![molecular formula C18H21N3O3 B6429519 5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide CAS No. 2034222-76-7](/img/structure/B6429519.png)
5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide is an oxazole derivative known for its unique chemical structure, which combines a cyclopropyl group, a pyridin-2-yloxy group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common route involves the following steps:
Formation of the oxazole ring: : Starting from an appropriate carboxylic acid, cyclization to form the oxazole ring is achieved using reagents such as phosphorus oxychloride (POCl3) and an amine base.
Introduction of the cyclopropyl group: : Cyclopropylation can be accomplished through a cyclopropanation reaction using diiodomethane and zinc-copper couple.
Attachment of the pyridin-2-yloxy group: : This step involves the reaction of the appropriate halide with the pyridin-2-ol using a base like potassium carbonate in a solvent such as dimethylformamide (DMF).
Formation of the carboxamide: : Finally, the carboxamide group is introduced via a reaction with an appropriate amine or by using coupling reagents such as carbodiimides.
Industrial Production Methods
In an industrial setting, the large-scale production of this compound would follow similar synthetic routes. Optimization of reaction conditions, including temperature, pressure, and use of catalytic systems, enhances yield and efficiency. The process may involve continuous flow chemistry techniques and the use of automated systems to ensure reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the oxazole ring, using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: : Reduction reactions can target the nitro groups or other reducible moieties in the molecule, commonly employing hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: : The pyridin-2-yloxy group can be substituted with different nucleophiles or electrophiles using suitable reagents under mild conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, manganese dioxide
Reduction: : Hydrogen gas, palladium on carbon (Pd/C)
Substitution: : Nucleophiles like alkyl halides, electrophiles under basic or acidic conditions
Major Products
The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized for various applications in research and development.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of complex molecules. Its diverse functional groups allow for multiple derivatizations, aiding in the exploration of new chemical entities.
Biology
The compound is explored for its potential biological activities. It may act as a ligand for specific receptors or enzymes, influencing biological pathways and cellular processes.
Medicine
In medicinal chemistry, 5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
The compound finds applications in the pharmaceutical industry as a building block for drug synthesis. Its unique structure contributes to the development of novel pharmaceutical agents with enhanced efficacy and safety profiles.
Mechanism of Action
The mechanism of action involves the compound interacting with molecular targets such as enzymes, receptors, or nucleic acids. Its binding to these targets can modulate their activity, leading to desired therapeutic effects. The specific pathways and molecular interactions depend on the biological context and the nature of the targets involved.
Comparison with Similar Compounds
Compared to other oxazole derivatives, 5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds may include other oxazole derivatives with different substituents at the ring or other positions, each offering distinct properties and applications. Examples of similar compounds include:
2-aminoxazole derivatives
5-aryl-1,2-oxazole-3-carboxamides
Cyclopropyl-oxazole compounds
Properties
IUPAC Name |
5-cyclopropyl-N-(4-pyridin-2-yloxycyclohexyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-18(15-11-16(24-21-15)12-4-5-12)20-13-6-8-14(9-7-13)23-17-3-1-2-10-19-17/h1-3,10-14H,4-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZYIEMFISHYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3CCC(CC3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
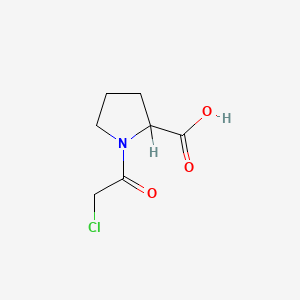
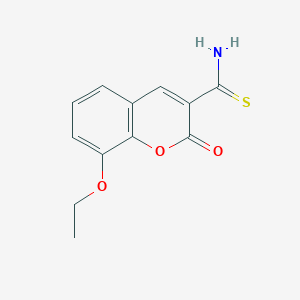
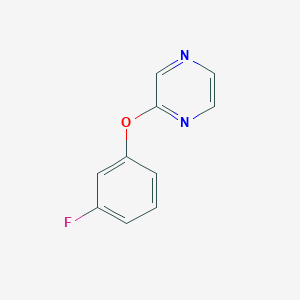
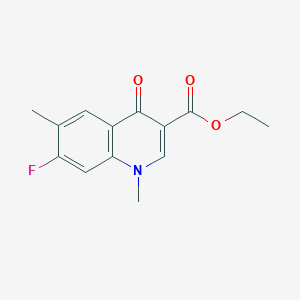
![4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6429454.png)
![4'-{[(3-fluorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B6429461.png)
![4-{[(2-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline](/img/structure/B6429462.png)
![6-methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6429476.png)
![2-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B6429485.png)
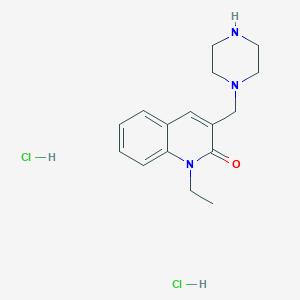
![2-(piperazin-1-ylmethyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one dihydrochloride](/img/structure/B6429501.png)
![1-benzyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6429505.png)
![methyl 4-({5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}carbamoyl)benzoate](/img/structure/B6429509.png)
![2-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine](/img/structure/B6429515.png)
